![molecular formula C23H22N2O5 B3407606 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide CAS No. 756831-49-9](/img/structure/B3407606.png)
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide
Overview
Description
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide, also known as DMF-FMA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMF-FMA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. However, there are also some limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide, including the development of new drugs based on its structure and the investigation of its potential as a therapeutic agent for other diseases. Further studies are also needed to fully understand the mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide and to identify any potential side effects that may limit its use as a therapeutic agent.
Scientific Research Applications
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study found that (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide had anti-tumor effects in vivo, by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-20-11-9-16(14-21(20)29-2)10-12-22(26)25-19-8-4-3-7-18(19)23(27)24-15-17-6-5-13-30-17/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCUZUCKKAUAM-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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